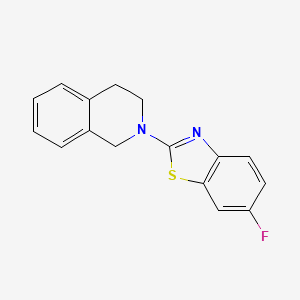

2-(6-fluoro-1,3-benzotiazol-2-il)-1,2,3,4-tetrahidroisoquinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

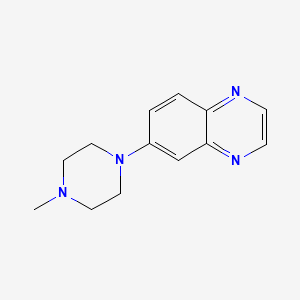

The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole” is a complex organic molecule. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . The molecule also contains a benzo[d]thiazole group, which is a type of sulfur and nitrogen-containing heterocycle .

Mecanismo De Acción

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is not fully understood. However, it has been proposed that 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has also been shown to modulate the activity of various receptors such as dopamine receptors and serotonin receptors.

Biochemical and Physiological Effects:

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole inhibits the proliferation of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has also been shown to induce apoptosis in cancer cells. In addition, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is its high purity and yield obtained from the synthesis method. 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is also stable under various conditions and can be easily handled in the laboratory. However, one of the limitations of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is its limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Direcciones Futuras

There are several future directions for the research on 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole. One of the directions is to investigate the mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole in more detail. This can help in the development of more potent and selective 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole-based drugs. Another direction is to explore the potential applications of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole in the field of nanotechnology. 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole-based fluorescent probes can be further optimized for the detection of various analytes with high sensitivity and selectivity. Finally, the synthesis method of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole can be further improved to increase the yield and purity of the compound.

Conclusion:

In conclusion, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is a promising compound that has potential applications in various fields such as medicinal chemistry, material science, and nanotechnology. The synthesis method of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole is straightforward and yields a high purity compound. 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole has been shown to exhibit various biochemical and physiological effects and has been investigated for its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole and to explore its potential applications in various fields.

Métodos De Síntesis

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole can be synthesized by the reaction of 2-chloro-6-fluorobenzothiazole with 3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole obtained from this method is generally high and the purity can be improved by recrystallization.

Aplicaciones Científicas De Investigación

Agentes Antiinflamatorios

The benzothiazole moiety is expanding its pharmaceutical importance and has been studied frequently for the exploration of pharmacological assistance in varied pharmacological circumstances . A series of 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives was synthesized and evaluated for their possible anti-inflammatory activity .

Inhibidores de Enzimas Colinergicas

A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized . The molecular structure of 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione was determined by single-crystal X-ray diffraction .

Agentes Antibacterianos

Benzothiazole derivatives have been found to have antiviral, antibacterial, antimicrobial, and fungicidal activities .

Agentes Antialérgicos

They are also useful as antiallergic agents .

Agentes Antidiabéticos

Benzothiazole derivatives have been found to have antidiabetic properties .

Agentes Antitumorales

Benzothiazole derivatives have been found to have antitumor properties .

Agentes Antelmínticos

Benzothiazole derivatives have been found to have anthelmintic properties .

Agentes Anti-VIH

Benzothiazole derivatives have been found to have anti HIV properties .

Propiedades

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZMGGAESHHWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444465.png)

![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B2444469.png)

![3,4-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2444470.png)

![N-(benzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2444471.png)

![6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2444479.png)

![2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2444480.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444482.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2444485.png)